8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate
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Overview
Description
8,8-Difluoro-2-azabicyclo[510]octane 2,2,2-trifluoroacetate is a bicyclic compound characterized by the presence of fluorine atoms and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and nitrogen-containing compounds.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This step may involve the use of catalysts and specific reaction conditions such as temperature and pressure.
Fluorination: The introduction of fluorine atoms into the bicyclic structure is achieved through fluorination reactions. Common reagents for this step include fluorine gas or fluorinating agents such as diethylaminosulfur trifluoride.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride: Similar in structure but differs in the presence of a hydrochloride group.
8-Azabicyclo[3.2.1]octane: A related compound with a different bicyclic structure.
Uniqueness
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate is unique due to the presence of multiple fluorine atoms and its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12F5NO2 |
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Molecular Weight |
261.19 g/mol |
IUPAC Name |
8,8-difluoro-2-azabicyclo[5.1.0]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11F2N.C2HF3O2/c8-7(9)5-3-1-2-4-10-6(5)7;3-2(4,5)1(6)7/h5-6,10H,1-4H2;(H,6,7) |
InChI Key |
ZNBZBGQYWZOYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2C(C1)C2(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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